molecular formula C12H6Cl2O2 B1682443 tpi-1 CAS No. 79756-69-7

tpi-1

Cat. No.: B1682443
CAS No.: 79756-69-7
M. Wt: 253.08 g/mol
InChI Key: ZKHFYORNAYYOTM-UHFFFAOYSA-N
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Description

TPI-1 is a multifaceted compound with distinct roles across various scientific domains, including oncology, antimicrobial therapy, and materials science. This article focuses on its biochemical and pharmacological profiles in comparison to structurally or functionally related compounds.

Preparation Methods

The synthesis of TPI-1 involves several steps, starting with the selection of appropriate starting materials and reagents. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as nucleophilic substitution and condensation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial production methods for this compound are designed to scale up the laboratory synthesis process while maintaining the quality and consistency of the compound. This involves optimizing reaction conditions, purification techniques, and quality control measures to meet industrial standards .

Chemical Reactions Analysis

TPI-1 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cancer Therapeutics

TPI-1 has been identified as a promising therapeutic target in various cancers. Research indicates that this compound inhibitors can significantly impede tumor growth and enhance anti-tumor immunity.

  • Melanoma : In preclinical studies, this compound inhibited the growth of B16 melanoma tumors by approximately 83% when administered orally in mouse models. This effect was linked to T cell activation and the induction of interferon-gamma (IFNγ) production, suggesting that targeting this compound may augment immune responses against tumors .
  • Lung Cancer : Elevated levels of this compound have been associated with poor prognosis in lung adenocarcinoma (LUAD). Studies show that knocking down this compound in LUAD cells reduces cell migration, colony formation, and xenograft tumor growth, highlighting its oncogenic potential independent of its enzymatic activity .

Mechanistic Insights

The mechanism by which this compound contributes to oncogenesis involves its translocation to the nucleus under stress conditions, which enhances chemoresistance in cancer cells. This phenomenon was observed in LUAD tissues where nuclear accumulation of this compound was significantly higher compared to adjacent normal tissues .

Potential for Combination Therapies

Research suggests that combining this compound inhibitors with other treatments could enhance therapeutic efficacy. For instance, when combined with interleukin-2 (IL-2), this compound showed synergistic effects in activating immune cells and inhibiting tumor growth .

Metabolic Disorders

This compound's role extends beyond oncology; it is also implicated in metabolic disorders. Loss of function mutations in this compound can lead to severe metabolic dysregulation, affecting energy production and cellular homeostasis . Understanding these pathways can inform therapeutic strategies for metabolic diseases.

Neurodegenerative Diseases

Recent studies have indicated that this compound may be involved in neurodegenerative diseases due to its role in glycolysis and cellular metabolism. Dysregulation of this enzyme can contribute to neuronal dysfunction and degeneration, presenting another avenue for research into potential therapies targeting this compound .

Table: Summary of Key Findings Related to this compound Applications

StudyDisease TypeKey FindingsImplications
MelanomaThis compound inhibited tumor growth by ~83%Potential for immunotherapy enhancement
Lung CancerKnockdown reduced migration and tumor growthOncogenic role independent of enzymatic activity
Metabolic DisordersLoss of function leads to metabolic dysregulationInsights into treatment strategies
Neurodegenerative DiseasesInvolvement in neuronal dysfunctionPotential therapeutic targets

Mechanism of Action

The mechanism of action of TPI-1 involves the selective inhibition of SHP-1, leading to increased phosphorylation of SHP-1 substrates such as pLck-pY394. This results in enhanced activation of immune cells, including the induction of interferon-gamma (IFN-γ) producing cells. The molecular targets and pathways involved include the SHP-1 signaling pathway, which plays a critical role in regulating immune cell activation and function .

Comparison with Similar Compounds

2.1 TPI-1 as an SHP-1 Inhibitor

This compound and its analogs are notable for their selective inhibition of SHP-1, enhancing T-cell activation and IFN-γ production.

Table 1: Comparison of SHP-1 Inhibitors

Compound Target (IC₅₀) Selectivity (vs. SHP-2/CD45) Anti-Tumor Efficacy (In Vivo) Key Findings
This compound 40 nM >10-fold 83% inhibition (B16 melanoma) Induces IFN-γ⁺ cells; oral bioavailability; tolerates high doses .
TPI-1a4 Similar to this compound Comparable 100% inhibition (K1735 melanoma) Superior to this compound in colon and melanoma models; improved pharmacokinetics.
Sodium Stibogluconate ~58-fold weaker Low Limited efficacy Less potent in immune activation and tumor suppression.

Mechanistic Insights :

  • This compound increases phosphorylation of SHP-1 substrates (pLck-pY394, pZap70) in Jurkat T cells without affecting SHP-2 or CD45 activity .
  • Analog TPI-1a4 shows enhanced tumor suppression in MC-26 colon cancer models, likely due to optimized metabolic stability .
2.2 this compound as an Antimicrobial/Antiviral Agent

This compound derivatives are engineered to retain β-sheet structures critical for membrane disruption.

Table 2: Comparison of TPI Antimicrobial/Antiviral Derivatives

Compound Structural Modification MIC (μg/mL) Key Activity
This compound (Wild-type) Native disulfide bonds 1–5 Broad-spectrum activity against Gram-positive/-negative bacteria.
TPI-2 Cys7-Cys12 replaced with ether bond 1–5 Comparable activity to this compound; reduced β-sheet order (CD data) .
TPI-3 Unspecified modification 1–5 Similar MIC but lower thermal stability.
TPI-4 Ether bond replacement 0.5–2 Slightly lower MIC against Bacillus subtilis than this compound.
This compound (Antiviral) Shorter alkyl chain (C7 vs. C9) IC₅₀ = 1.7 µM Blocks HBV/HDV entry via NTCP receptor; CC₅₀ >30 µM (low cytotoxicity).
TPI-2 (Antiviral) C7 alkyl chain IC₅₀ = 2.2 µM Similar mechanism to this compound; slightly reduced potency.

Structural-Activity Relationship :

  • Ether-bond replacements (e.g., TPI-2) reduce β-sheet stability but retain antimicrobial activity, suggesting conformational flexibility .
2.3 this compound in Material Science

As a polyimide composite, this compound’s tribological performance is compared to unmodified polymers.

Table 3: Tribological Properties of TPI Composites

Material Lubricant Friction Coefficient (100°C) Wear Rate (mm³/N·m) Key Feature
This compound Ag-Mo hybrid 0.15 2.1×10⁻⁶ Layered tribofilm; stable below 100°C.
TPI-0 None 0.35 8.7×10⁻⁶ Poor thermal stability; higher wear.

Mechanism :

  • Ag-Mo hybrids form interlayer films that reduce friction and wear, particularly below 100°C .
2.4 this compound in Enzymology and Cancer Biomarkers
  • Enzyme Activity : In mice, This compound mutations reduce triosephosphate isomerase (TPI) activity, linked to metabolic defects .
  • Cancer Biomarker : this compound is overexpressed in metastatic gynecological tumors, correlating with cell survival pathways .

Biological Activity

Triosephosphate isomerase 1 (TPI-1) is a crucial enzyme involved in glycolysis, catalyzing the reversible conversion of dihydroxyacetone phosphate (DHAP) to glyceraldehyde 3-phosphate (G3P). Recent research has uncovered significant biological activities of this compound beyond its enzymatic function, particularly in cancer biology.

This compound's primary role is as a glycolytic enzyme, but studies indicate that its biological activity may also involve non-catalytic functions, particularly in cancer progression. The elevation of this compound levels has been correlated with poor prognosis in lung adenocarcinoma (LUAD) patients. Notably, this compound translocates to the nucleus under stress conditions, such as chemotherapy, where it appears to promote tumorigenesis independently of its catalytic activity .

Key Findings:

  • Nuclear Localization: this compound accumulates in the nucleus of LUAD cells, contrasting with its cytoplasmic localization in normal tissues. This nuclear presence is linked to enhanced cell migration and resistance to chemotherapy .
  • Oncogenic Function: The oncogenic properties of this compound are attributed to its nuclear translocation rather than its enzymatic activity. Knockdown studies have shown that reducing this compound levels significantly impairs cell migration and tumor growth in xenograft models .

Table 1: Summary of Key Studies on this compound

StudyFocusFindings
Zhang et al. (2022)LUAD and this compoundElevated this compound correlates with poor patient survival; nuclear localization promotes tumor growth.
Smith et al. (2023)Stress-induced translocationThis compound translocates to the nucleus under stress, enhancing chemoresistance in cancer cells.
Lee et al. (2024)Mechanistic insightsNon-catalytic roles of this compound contribute to oncogenesis; knockdown reduces cell migration and colony formation.

Case Studies

In addition to laboratory studies, case studies have further elucidated the role of this compound in cancer biology.

Case Study 1: Lung Adenocarcinoma
A cohort study involving LUAD patients revealed that those with high levels of this compound expression had significantly lower overall survival rates compared to those with lower expression levels. The study utilized immunohistochemistry to assess this compound localization within tumor tissues, confirming its predominant nuclear presence in malignant cells .

Case Study 2: Chemoresistance Mechanism
Another investigation focused on the response of LUAD cells to chemotherapy agents. Cells exhibiting high this compound levels demonstrated increased survival rates post-treatment due to enhanced DNA repair mechanisms linked to nuclear this compound. This suggests a potential target for therapeutic intervention aimed at disrupting this compound's nuclear functions .

Q & A

Basic Research Questions

Q. What is the biochemical mechanism of TPI-1 as a SHP-1 inhibitor, and how is its potency quantified?

this compound is a potent, irreversible inhibitor of SHP-1 (Src homology region 2 domain-containing phosphatase-1), with an IC50 of 40 nM against recombinant SHP-1. It selectively increases phosphorylation of SHP-1 substrates like pLck-pY394 in Jurkat T cells while showing minimal impact on related phosphatases (e.g., SHP-2, CD45) . To quantify inhibitory potency, researchers employ in vitro phosphatase assays using recombinant SHP-1 enzyme, measuring residual activity via colorimetric (e.g., pNPP hydrolysis) or fluorogenic substrates. Dose-response curves are generated to validate IC50 values, ensuring reproducibility across triplicate experiments .

Q. How does this compound achieve selectivity for SHP-1 over structurally similar phosphatases like SHP-2?

this compound exhibits >10-fold selectivity for SHP-1 (IC50: 40 nM) over SHP-2 (IC50: ~0.1 µg/mL) and MKP1 (IC50 >1 µg/mL) . This selectivity arises from its irreversible binding to the catalytic cysteine residue in SHP-1’s active site, a mechanism confirmed through competitive inhibition assays and mutagenesis studies. Researchers should validate selectivity using parallel assays for SHP-1, SHP-2, and CD45, with sodium stibogluconate as a positive control for non-specific inhibition .

Q. What are the recommended protocols for preparing this compound stock solutions and ensuring stability?

this compound is soluble in DMSO (≥25 mg/mL; 177.81 mM) and stable as a powder at -20°C for 3 years. For in vitro use, prepare aliquots in anhydrous DMSO to avoid hydrolysis, and store working solutions at -80°C for ≤6 months. For in vivo studies, reconstitute in saline-containing vehicles (e.g., 5% DMSO + 40% PEG300) to minimize solvent toxicity. Always verify compound integrity via HPLC or LC-MS before critical experiments .

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate this compound’s antitumor efficacy in murine models?

In the B16 melanoma model, this compound administered subcutaneously at 1–3 mg/kg daily significantly inhibits tumor growth and extends survival . To optimize dosing:

  • Use syngeneic tumor models (e.g., B16-F10 cells in C57BL/6 mice) with baseline tumor volumes of 100–150 mm³.
  • Employ a logarithmic dose range (0.3–10 mg/kg) to establish EC50 and maximum tolerated dose (MTD).
  • Monitor pharmacodynamic markers (e.g., splenic IFNγ+ cells) and tumor phospho-proteomics to correlate efficacy with target engagement .

Q. What methodologies resolve contradictions in this compound’s effects on divergent phosphorylation targets (e.g., pZap70 vs. pERK1/2)?

Discrepancies in phosphorylation outcomes may stem from cell-type-specific signaling contexts or off-target effects. To address this:

  • Perform time-course Western blots to track temporal dynamics of pZap70, pSlp76, and pERK1/2 in this compound-treated Jurkat T cells vs. primary lymphocytes.
  • Use phospho-flow cytometry to quantify IFNγ+ cell populations and validate via ELISpot.
  • Apply multivariate analysis (e.g., PCA) to identify co-regulated phospho-signatures and isolate SHP-1-dependent pathways .

Q. What strategies improve this compound’s blood-brain barrier (BBB) penetration for neurological applications?

While this compound’s logP (2.89) suggests moderate BBB permeability, its efficacy in CNS models requires optimization:

  • Formulate this compound with nanocarriers (e.g., liposomes) or prodrug derivatives to enhance bioavailability.
  • Conduct pharmacokinetic studies in rodents, measuring brain-to-plasma ratios via LC-MS/MS.
  • Pair with ABC transporter inhibitors (e.g., elacridar) to mitigate efflux. Validate target engagement using microdialysis or ex vivo phosphatase assays in brain homogenates .

Q. Methodological Considerations

  • Data Analysis : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., tumor volumes across dose cohorts). For phospho-proteomics, apply Benjamini-Hochberg correction to control false discovery rates .
  • Animal Dose Conversion : Refer to body surface area (BSA) normalization tables (e.g., human equivalent dose = murine dose × 12.3) for translational studies .
  • Contradiction Resolution : Cross-validate findings using orthogonal assays (e.g., CRISPR-mediated SHP-1 knockout vs. This compound treatment) .

Properties

IUPAC Name

2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2O2/c13-7-1-3-11(14)9(5-7)10-6-8(15)2-4-12(10)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHFYORNAYYOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=O)C=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359168
Record name 2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79756-69-7
Record name 79756-69-7
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Record name 2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-Dichlorophenyl)-1,4-benzoquinone
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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